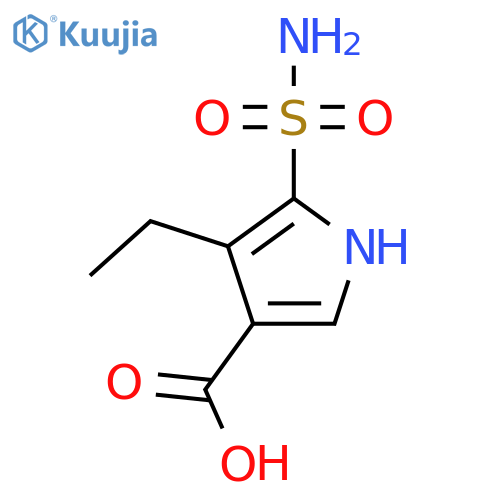

Cas no 2172034-84-1 (4-ethyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid)

2172034-84-1 structure

商品名:4-ethyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid

4-ethyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 4-ethyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid

- 2172034-84-1

- EN300-1628571

-

- インチ: 1S/C7H10N2O4S/c1-2-4-5(7(10)11)3-9-6(4)14(8,12)13/h3,9H,2H2,1H3,(H,10,11)(H2,8,12,13)

- InChIKey: TVJCDRYVGGWPIX-UHFFFAOYSA-N

- ほほえんだ: S(C1=C(C(C(=O)O)=CN1)CC)(N)(=O)=O

計算された属性

- せいみつぶんしりょう: 218.03612798g/mol

- どういたいしつりょう: 218.03612798g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 321

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 122Ų

- 疎水性パラメータ計算基準値(XlogP): -0.1

4-ethyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1628571-1000mg |

4-ethyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid |

2172034-84-1 | 1000mg |

$1256.0 | 2023-09-22 | ||

| Enamine | EN300-1628571-500mg |

4-ethyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid |

2172034-84-1 | 500mg |

$1207.0 | 2023-09-22 | ||

| Enamine | EN300-1628571-10.0g |

4-ethyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid |

2172034-84-1 | 10g |

$5405.0 | 2023-06-04 | ||

| Enamine | EN300-1628571-2.5g |

4-ethyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid |

2172034-84-1 | 2.5g |

$2464.0 | 2023-06-04 | ||

| Enamine | EN300-1628571-0.1g |

4-ethyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid |

2172034-84-1 | 0.1g |

$1106.0 | 2023-06-04 | ||

| Enamine | EN300-1628571-1.0g |

4-ethyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid |

2172034-84-1 | 1g |

$1256.0 | 2023-06-04 | ||

| Enamine | EN300-1628571-5.0g |

4-ethyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid |

2172034-84-1 | 5g |

$3645.0 | 2023-06-04 | ||

| Enamine | EN300-1628571-5000mg |

4-ethyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid |

2172034-84-1 | 5000mg |

$3645.0 | 2023-09-22 | ||

| Enamine | EN300-1628571-250mg |

4-ethyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid |

2172034-84-1 | 250mg |

$1156.0 | 2023-09-22 | ||

| Enamine | EN300-1628571-2500mg |

4-ethyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid |

2172034-84-1 | 2500mg |

$2464.0 | 2023-09-22 |

4-ethyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid 関連文献

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

-

C. J. Leggett,S. J. Teat,Z. Zhang,P. D. Dau,W. W. Lukens,S. M. Peterson,A. J. P. Cardenas,M. G. Warner,J. K. Gibson,L. Rao Chem. Sci., 2016,7, 2775-2786

-

Lei Li,Hui Li,Xiao Cheng Zeng Chem. Commun., 2015,51, 9535-9538

-

Ji Hoon Park,Hee Sung Lee,Junyeong Lee,Kimoon Lee,Gyubaek Lee,Kwan Hyuck Yoon,Myung M. Sung,Seongil Im Phys. Chem. Chem. Phys., 2012,14, 14202-14206

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

2172034-84-1 (4-ethyl-5-sulfamoyl-1H-pyrrole-3-carboxylic acid) 関連製品

- 313684-09-2(2-[(2Z)-2-[(4-methoxyphenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-3-yl]ethan-1-ol)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1189699-92-0(2-(4-chlorophenoxy)-N-{2-4-(4-methylbenzenesulfonyl)piperazin-1-ylethyl}acetamide hydrochloride)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 392249-00-2(3-chloro-N-5-(4-ethylphenyl)-1,3-thiazol-2-yl-1-benzothiophene-2-carboxamide)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量